

Head-to-head comparison of different Prolactin Releasing Peptide fragments

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Compound of Interest

Compound Name: *Prolactin Releasing Peptide (12-31), human*

Cat. No.: *B612548*

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A Comprehensive Head-to-Head Comparison of Prolactin-Releasing Peptide Fragments for Researchers and Drug Development Professionals

This guide provides an objective comparison of different Prolactin-Releasing Peptide (PrRP) fragments, focusing on their performance in various biological assays. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the structure-activity relationships and functional profiles of these peptides.

Introduction to Prolactin-Releasing Peptides

Prolactin-Releasing Peptide (PrRP) was initially identified as a hypothalamic peptide capable of stimulating prolactin release from the anterior pituitary. It exists in two main endogenous forms, a 31-amino acid peptide (PrRP-31) and a C-terminal 20-amino acid fragment (PrRP-20)[1][2]. Subsequent research has revealed that PrRPs have a broader physiological role, including the regulation of food intake, stress, and cardiovascular function[3][4]. These peptides primarily exert their effects through the G protein-coupled receptor GPR10, but also show activity at neuropeptide FF (NPFF) receptors[2][5]. This guide will compare the binding affinities and functional potencies of PrRP-31, PrRP-20, and smaller synthetic fragments.

Data Presentation: Quantitative Comparison of PrRP Fragments

The following tables summarize the binding affinities and functional potencies of various PrRP fragments at their primary receptor, GPR10, as well as at NPFF receptors.

Table 1: Binding Affinities (K_i in nM) of PrRP Fragments at GPR10 and NPFF Receptors

Peptide Fragment	GPR10 (K _i , nM)	NPFFR1 (K _i , nM)	NPFFR2 (K _i , nM)
Human PrRP-31	1.03 ± 0.41[1]	>100	1.3 ± 0.2
Rat PrRP-31	0.33 ± 0.11[1]	-	-
Human PrRP-20	0.26 ± 0.07[1]	-	-
Rat PrRP-20	0.22 ± 0.06[1]	-	-
PrRP(25-31)	Reduced affinity (two orders of magnitude decrease compared to PrRP-20 and PrRP-31)[6]	-	-

Table 2: Functional Potencies (EC₅₀ in nM) of PrRP Fragments in In Vitro Assays

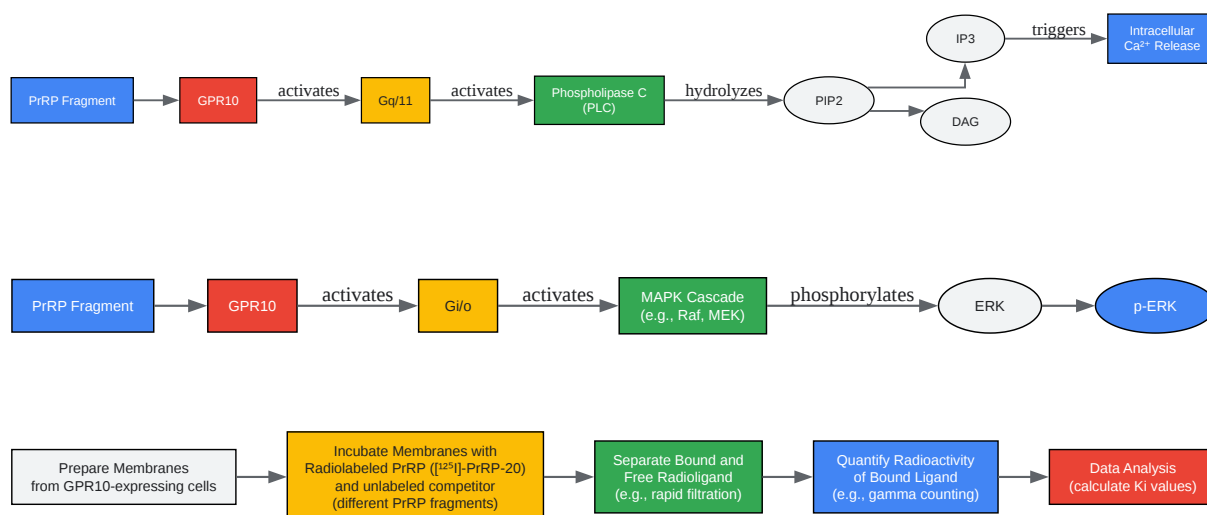
Peptide Fragment	Calcium Mobilization (EC ₅₀ , nM)	ERK Phosphorylation (EC ₅₀ , nM)
Human PrRP-31	1.54 ± 0.26[1]	In the nanomolar range[2]
Rat PrRP-31	1.56 ± 0.42[1]	-
Human PrRP-20	1.06 ± 0.22[1]	-
Rat PrRP-20	0.75 ± 0.06[1]	-
PrRP(12-31)	Equipotent to PrRP(1-31)[7]	-
PrRP(25-31)	Agonist with reduced potency[7]	-

Signaling Pathways

PrRPs, upon binding to their cognate receptor GPR10, activate downstream signaling cascades primarily through two G protein pathways: Gq/11 and Gi/o.

GPR10 Signaling via Gq/11 Pathway

Activation of the Gq/11 pathway by PrRP fragments leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.



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